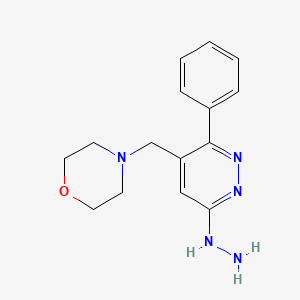

3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone

Description

Structural Features of 5-(4-Morpholinylmethyl)-6-Phenyl-Substituted Pyridazinone Core

The 3(2H)-pyridazinone scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3. In the 5-(4-morpholinylmethyl)-6-phenyl derivative, the core is substituted at positions 5 and 6 with a morpholine-methyl group and a phenyl ring, respectively. The morpholinylmethyl moiety introduces a tertiary amine embedded in a morpholine ring, enhancing solubility and enabling hydrogen-bonding interactions. The phenyl group at position 6 contributes steric bulk and π-π stacking capabilities, which influence both synthetic pathways and intermolecular interactions.

Synthetic Pathways

The synthesis typically begins with cyclocondensation reactions. For example, 4-anthracen-9-yl-4-oxo-but-2-enoic acid reacts with hydrazine hydrate to form pyridazinone derivatives, as demonstrated in the synthesis of 6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one. In the case of 5-(4-morpholinylmethyl)-6-phenyl substitution, a similar approach is employed, where a pre-functionalized butenoic acid derivative undergoes cyclization with hydrazine hydrate. The morpholine group is introduced either through alkylation of a precursor amine or via post-cyclization modifications using morpholine-containing reagents.

Key Structural Data

The morpholinylmethyl group’s flexibility allows conformational adaptation during molecular recognition, while the phenyl group stabilizes the planar pyridazinone ring through resonance.

Role of Hydrazone Functionalization in Heterocyclic Chemistry

Hydrazone functionalization involves the condensation of a hydrazine derivative with a carbonyl group, yielding a R~1~R~2~C=NNR~3~R~4~ structure. In the context of 3(2H)-pyridazinones, hydrazone formation typically occurs at the ketone position (C3), converting the C=O group into a C=NNHAr moiety. This modification significantly alters electronic properties, as the hydrazone group introduces a conjugated π-system and additional hydrogen-bonding sites.

Electrochemical and Reactivity Implications

Electrooxidative transformations of hydrazones enable diverse reactions, such as intramolecular cyclizations to form azacycles. For instance, Zhang et al. demonstrated that N-(2-pyridinyl)hydrazones undergo anodic oxidation to generate triazolopyridines via radical intermediates. Similarly, the hydrazone group in 5-(4-morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone can participate in electrosynthetic C–H functionalization, expanding access to polycyclic architectures.

Biological Relevance Hydrazones are privileged pharmacophores due to their metal-chelating and hydrogen-bonding capabilities. In pyridazinone derivatives, hydrazone functionalization enhances interactions with biological targets, such as cholinesterases and β-secretase, as observed in vitamin B6 hydrazone derivatives. The hydrazone’s imine bond also facilitates pH-dependent hydrolysis, enabling controlled drug release in physiological environments.

Properties

CAS No. |

99877-37-9 |

|---|---|

Molecular Formula |

C15H19N5O |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

[5-(morpholin-4-ylmethyl)-6-phenylpyridazin-3-yl]hydrazine |

InChI |

InChI=1S/C15H19N5O/c16-17-14-10-13(11-20-6-8-21-9-7-20)15(19-18-14)12-4-2-1-3-5-12/h1-5,10H,6-9,11,16H2,(H,17,18) |

InChI Key |

KXILSHRCIFPABO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC(=NN=C2C3=CC=CC=C3)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone typically involves multiple steps:

Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

Introduction of the Morpholinylmethyl Group: The morpholinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridazinone intermediate with a morpholine derivative in the presence of a suitable base.

Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction, where the pyridazinone intermediate is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

Formation of the Hydrazone: The final step involves the reaction of the pyridazinone derivative with hydrazine or a hydrazine derivative to form the hydrazone functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone functional group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the pyridazinone core or the hydrazone group, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and morpholinylmethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions, including acidic, basic, and neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with altered functional groups.

Scientific Research Applications

Biological Activities

Research has demonstrated that pyridazinone derivatives exhibit a range of pharmacological activities:

- Antimicrobial Activity : Compounds containing the pyridazinone moiety have shown promising antibacterial and antifungal properties. Studies indicate that modifications to the pyridazinone structure can enhance antimicrobial efficacy against various pathogens .

- Cardioactive Properties : The 6-phenyl substitution in pyridazinones is critical for developing cardioactive agents. Several derivatives have been tested for their ability to inhibit phosphodiesterase enzymes, which play a crucial role in cardiovascular health . Clinical trials have highlighted compounds like imazodan and levosimendan, which are based on similar structural frameworks .

- Antioxidant Potential : Pyridazinones have also been evaluated for their antioxidant properties. Research indicates that certain derivatives can scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the pyridazinone ring significantly impact biological activity. For instance:

- Methyl Substituents : The introduction of methyl groups at specific positions has been associated with increased potency in inhibiting phosphodiesterase activity .

- Morpholine Substituents : The presence of morpholine enhances solubility and bioavailability, making these compounds more effective as therapeutic agents .

Case Study 1: Cardioactive Agents

A study focused on 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives demonstrated significant inotropic effects. These compounds were synthesized and evaluated for their ability to enhance cardiac contractility, showing promise as heart failure treatments .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of pyridazinone derivatives revealed that certain compounds exhibited activity against resistant strains of bacteria. These findings suggest that modifications to the hydrazone structure could lead to new antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity The morpholinylmethyl group in the target compound differs from piperazine or chlorophenyl substituents in analogs. Piperazine derivatives (e.g., T1–T7) are often synthesized for CNS-targeted activity due to their blood-brain barrier permeability , while morpholine groups may enhance solubility and metabolic stability . Hydrazone Variability: The target compound’s (1-methylpropylidene)hydrazone contrasts with benzalhydrazones (e.g., T1–T7) and acetophenone hydrazones (e.g., 5b/5f). Benzaldehyde-derived hydrazones show superior anti-inflammatory activity , whereas acetophenone derivatives exhibit antimycobacterial effects .

Synthetic Routes The target compound’s synthesis likely involves condensation of a pyridazinone-hydrazide intermediate with a ketone (e.g., 2-butanone), similar to methods described for benzalhydrazones . Comparatively, acetophenone hydrazones (e.g., 5b/5f) are synthesized via hydrazine hydrate condensation with ethyl bromoacetate intermediates .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with morpholine/phenyl groups (e.g., 9f) melt at 228–229°C , suggesting similar thermal stability.

Predicted CCS : The target’s CCS (184.3 Ų) is lower than that of [M+Na]+ adducts in piperazine derivatives (e.g., 197.1 Ų ), indicating differences in gas-phase ion mobility.

The morpholinylmethyl group may reduce cytotoxicity compared to chlorophenyl analogs . Analgesic activity is less likely due to the absence of electron-withdrawing groups (e.g., Cl) on the arylpiperazine moiety, which are critical for COX inhibition in related compounds .

Biological Activity

3(2H)-Pyridazinone derivatives, particularly 5-(4-morpholinylmethyl)-6-phenyl-hydrazone, represent a significant class of compounds with promising biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its anticancer, analgesic, anti-inflammatory, and neuroprotective properties.

Synthesis of 3(2H)-Pyridazinone Derivatives

The synthesis of 3(2H)-pyridazinone derivatives typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The specific compound can be synthesized via the following general reaction scheme:

- Condensation Reaction : Hydrazine reacts with a suitable aldehyde or ketone to form a hydrazone.

- Cyclization : The hydrazone undergoes cyclization to form the pyridazinone ring.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyridazinone derivatives against various cancer cell lines. The compound 5-(4-morpholinylmethyl)-6-phenyl-hydrazone has shown significant cytotoxic effects against several human cancer cell lines, including:

- HCT116 (Colon Carcinoma) : Exhibited promising anti-proliferative effects with IC50 values indicating effective inhibition of cell growth .

- HeLa (Cervical Cancer) and SKBR3 (Breast Cancer) : Preliminary studies suggest moderate to high cytotoxicity against these lines .

The mechanism of action appears to involve the induction of apoptosis and oxidative stress within cancer cells, as indicated by increased lactate dehydrogenase (LDH) release and morphological changes consistent with cell death .

Analgesic and Anti-inflammatory Properties

Pyridazinones have been evaluated for their analgesic and anti-inflammatory activities. Notably:

- Analgesic Activity : The compound demonstrated significant analgesic effects in animal models compared to standard analgesics like aspirin. It was observed to be more potent than traditional NSAIDs in some cases .

- Anti-inflammatory Activity : In vitro assays revealed that pyridazinones can inhibit COX enzymes, leading to reduced inflammation. The compound showed a rapid onset of action with a favorable gastric profile .

Neuroprotective Effects

Recent research has highlighted the potential neuroprotective properties of pyridazinones through their inhibition of monoamine oxidase (MAO) enzymes:

- MAO Inhibition : Specific derivatives have been identified as potent inhibitors of MAO-B, which is relevant for the treatment of neurodegenerative disorders such as Alzheimer's disease. For instance, certain pyridazinones exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity .

Study on HCT116 Cell Line

A detailed study focused on the effects of various 3(2H)-pyridazinone derivatives on HCT116 cells. The results indicated that certain compounds significantly reduced cell viability after treatment with serotonin as a pro-inflammatory factor. Key findings included:

- Cell Viability Assays : Compounds were tested at different concentrations, revealing a dose-dependent response.

- Mechanistic Studies : Investigated oxidative stress induction and apoptosis pathways through flow cytometry and ELISA assays for hydrogen peroxide release .

Analgesic Efficacy Comparison

In an experimental setup comparing the analgesic efficacy of pyridazinones against standard drugs:

| Compound | Analgesic Efficacy (mg/kg) | Reference Drug (Aspirin) |

|---|---|---|

| 5-(4-morpholinylmethyl)-6-phenyl-hydrazone | 50 | 100 |

| Indomethacin | 30 | - |

This table illustrates that the new derivatives may offer comparable or superior analgesic effects at lower doses than traditional options.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Condensation | Glacial acetic acid, reflux | 65–80% | |

| Alkylation | Ethyl bromoacetate, K₂CO₃, acetone | 70–85% | |

| Hydrazone Formation | Substituted hydrazines, ethanol reflux | 60–81% |

Basic: Which spectroscopic and structural characterization methods are critical for confirming the hydrazone structure?

Methodological Answer:

- ¹H-NMR : Identifies proton environments (e.g., N-H hydrazone signals at δ 11.6–11.7 ppm, pyridazinone ring protons at δ 6.7–7.7 ppm) .

- FT-IR : Confirms carbonyl stretches (C=O at ~1660–1705 cm⁻¹ for pyridazinone and hydrazone moieties) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O: 1.22–1.24 Å) and dihedral angles to validate stereochemistry .

- Elemental Analysis : Ensures purity (e.g., C, H, N deviations < 0.5%) .

Basic: What in vitro assays are used to evaluate biological activities of this compound?

Methodological Answer:

- Analgesic/Anti-inflammatory :

- Antimycobacterial :

- Agar proportion method against M. tuberculosis H37Rv: MIC values (e.g., 5 μg/mL for active derivatives) .

- Cytoprotective :

- Gastric mucosa irritation assays : Evaluates ulcerogenic potential vs. NSAIDs like indomethacin .

Advanced: How can structure-activity relationship (SAR) studies optimize biological efficacy?

Methodological Answer:

- Substitution at Position 5 : Morpholinylmethyl groups enhance solubility and bioavailability .

- Hydrazone Modifications : Electron-withdrawing substituents (e.g., 4-Cl, 4-Br on benzal groups) improve antimycobacterial activity (MIC reduction by 50%) .

- Piperazine Linkers : Bulky arylpiperazine groups at position 6 increase analgesic potency (e.g., 3-chlorophenylpiperazine derivatives show 2× activity vs. aspirin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.